Hopane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarkers

Hopanes are highly resistant to degradation and can persist for millions of years in geological formations. This characteristic makes them excellent biomarkers for identifying the presence and origin of oil and gas deposits. By analyzing the hopane profiles in rock and sediment samples, scientists can gain insights into the source of the hydrocarbons and their potential for commercial exploitation .

Maturity assessment

The chemical structure of hopanes undergoes subtle changes with increasing temperature and pressure over geological periods. By analyzing these changes in hopane ratios, researchers can assess the maturity of organic matter in source rocks, indicating the potential for oil and gas generation .

Oil spill fingerprinting

Hopane profiles are unique to different sources of oil. This characteristic allows researchers to identify the source of oil spills in environmental disasters. Comparing the hopane profile of the spilled oil to samples from potential sources helps pinpoint the responsible party and facilitates remediation efforts .

Hopanes in Environmental and Microbial Research

Beyond oil and gas applications, hopanes also hold value in environmental and microbial research:

Microbial activity

Hopanes can serve as indicators of past and present microbial activity in various environments, including sediments, ancient rocks, and even water samples. Their presence can reveal the presence of microorganisms and potentially indicate specific types of bacteria based on the hopane profile .

Biodegradation studies

Hopanes are relatively resistant to biodegradation compared to other organic compounds in oil. By comparing the hopane ratios in contaminated environments before and after remediation efforts, researchers can assess the effectiveness of bioremediation techniques in degrading oil spills and other hydrocarbon contaminants .

Paleoenvironmental reconstruction

Hopanes can be preserved in the fossil record, offering valuable clues about past environmental conditions. By analyzing hopane profiles in ancient sediments, scientists can reconstruct paleoenvironments, including information about temperature, salinity, and even the presence of specific types of bacteria in ancient ecosystems .

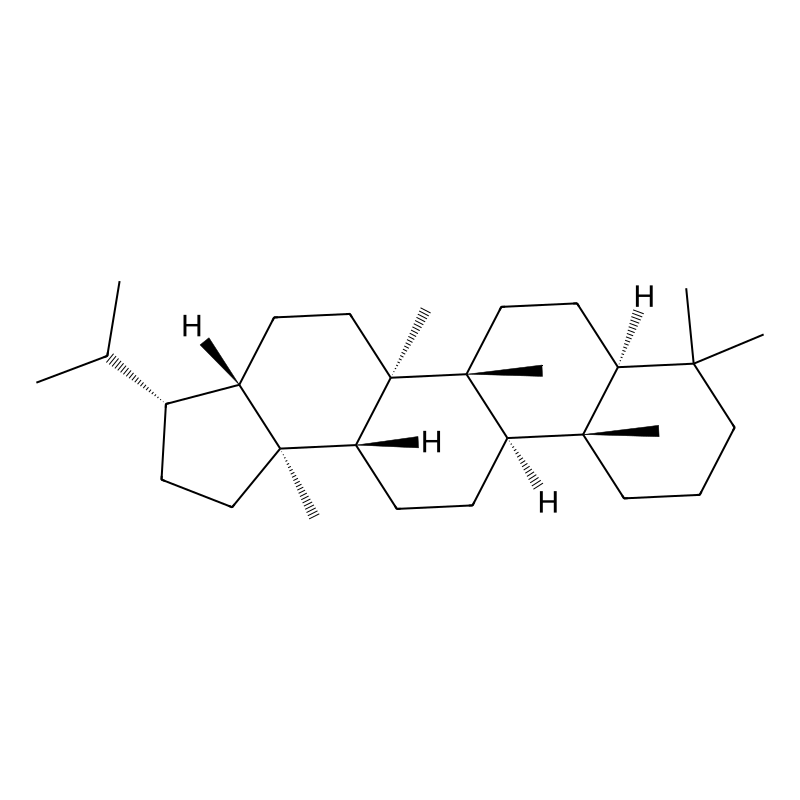

Hopane is a natural chemical compound classified as a triterpene, specifically a pentacyclic triterpenoid. It serves as the structural backbone for a class of compounds known as hopanoids, which are significant in both ecological and geological contexts. The name "hopane" originates from the genus Hopea, a tree from which dammar resin is derived, and the first hopane compound identified was hydroxyhopanone, extracted from this resin . Hopanes are commonly found in marine and terrestrial sediments, where they are used as biomarkers for the geological history of sedimentary environments and the thermal maturity of organic matter .

Hopanes exhibit notable biological activity, particularly as biomarkers for microbial processes. They are found in the membranes of certain bacteria and play a role in cellular functions. The presence of hopanoids, including hopanes, has been linked to microbial adaptations to extreme environments, such as hydrothermal sediments, where they may influence membrane stability and fluidity . Their resistance to degradation makes them valuable indicators for studying microbial communities and their metabolic pathways in various ecosystems.

The synthesis of hopanes can occur through both biological and chemical pathways. In nature, they are primarily biosynthesized by certain bacteria via the cyclization of squalene or similar precursors. This process involves enzymatic reactions that convert linear precursors into cyclic structures characteristic of hopanoids . Chemically, hopanes can be synthesized through laboratory methods involving the manipulation of triterpenoid precursors or through total synthesis techniques that construct the complex molecular framework required for hopanes.

Hopanes have several important applications:

- Biomarkers: They are widely used in petroleum geology as biomarkers to trace the origins and maturity of crude oil.

- Environmental Monitoring: Hopanes serve as indicators of environmental changes and microbial activity in sedimentary environments.

- Oil Spill Analysis: Their stability under thermal degradation makes them useful in analyzing the impact of oil spills and assessing remediation efforts .

Research on hopanes includes extensive interaction studies focusing on their role within ecosystems and their interactions with other organic compounds. For example, studies have demonstrated how hopanes can be affected by temperature variations and hydrothermal activity, influencing their distribution and degradation patterns in sediments . Furthermore, their interactions with microbial communities highlight their significance in biogeochemical cycles, particularly in carbon cycling within marine environments.

Several compounds share structural similarities with hopane, primarily within the class of triterpenoids. Notable similar compounds include:

- Bacteriohopanetetrol: A more complex derivative found in bacterial membranes.

- Cholesterol: A well-known sterol that shares a similar pentacyclic structure but differs significantly in functional groups and biological roles.

- Stigmasterol: Another plant sterol that exhibits similar triterpenoid characteristics.

Comparison TableCompound Structure Type Biological Role Unique Features Hopane Pentacyclic Triterpenoid Biomarker for geological studies High thermal stability Bacteriohopanetetrol Triterpenoid Membrane component in bacteria Contains additional hydroxyl groups Cholesterol Sterol Membrane component in animals Plays a role in cell signaling Stigmasterol Sterol Membrane component in plants Involved in plant growth regulation

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| Hopane | Pentacyclic Triterpenoid | Biomarker for geological studies | High thermal stability |

| Bacteriohopanetetrol | Triterpenoid | Membrane component in bacteria | Contains additional hydroxyl groups |

| Cholesterol | Sterol | Membrane component in animals | Plays a role in cell signaling |

| Stigmasterol | Sterol | Membrane component in plants | Involved in plant growth regulation |

Hopane's unique properties, such as its stability under extreme conditions and its role as a biomarker, distinguish it from these similar compounds. Its resistance to degradation makes it particularly valuable for geological studies and environmental assessments.

Molecular Formula and Physical Constants

Hopane exhibits distinct physical and chemical properties that are characteristic of its pentacyclic triterpene structure [1]. The molecular weight of hopane is 412.7 grams per mole, making it a relatively large hydrocarbon molecule [1] [2]. The compound demonstrates specific thermal properties including a melting point range of 156-158 degrees Celsius [11]. Predicted physical properties include a boiling point of 457.4 plus or minus 12.0 degrees Celsius and a density of 0.925 plus or minus 0.06 grams per cubic centimeter [11].

Table 1: Molecular Formula and Physical Constants of Hopane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H52 | PubChem [1] |

| Molecular Weight | 412.7 g/mol | PubChem [1] |

| Melting Point | 156-158 °C | ChemicalBook [11] |

| Boiling Point | 457.4±12.0 °C (Predicted) | ChemicalBook [11] |

| Density | 0.925±0.06 g/cm³ (Predicted) | ChemicalBook [11] |

| Flash Point | -12 °C | ChemicalBook [11] |

| Storage Temperature | 2-8 °C | ChemicalBook [11] |

The thermodynamic properties of hopane have been calculated using established methods, providing insight into its energetic characteristics [4]. The standard Gibbs free energy of formation is 366.87 kilojoules per mole, while the standard enthalpy of formation in the gas phase is -360.99 kilojoules per mole [4]. The enthalpy of fusion is 25.40 kilojoules per mole, and the enthalpy of vaporization is 75.67 kilojoules per mole [4].

Table 2: Thermodynamic Properties of Hopane

| Property | Value | Source |

|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 366.87 kJ/mol | Joback Calculated Property [4] |

| Standard Enthalpy of Formation (ΔfH° gas) | -360.99 kJ/mol | Joback Calculated Property [4] |

| Enthalpy of Fusion (ΔfusH°) | 25.40 kJ/mol | Joback Calculated Property [4] |

| Enthalpy of Vaporization (ΔvapH°) | 75.67 kJ/mol | Joback Calculated Property [4] |

| Critical Temperature (Tc) | 1163.76 K | Joback Calculated Property [4] |

| Critical Pressure (Pc) | 953.78 kPa | Joback Calculated Property [4] |

| Critical Volume (Vc) | 1.438 m³/kmol | Joback Calculated Property [4] |

Pentacyclic Skeletal Framework

The pentacyclic skeletal framework of hopane consists of five interconnected rings designated as rings A, B, C, D, and E [5]. This structural arrangement creates a rigid, highly stable molecular framework that is characteristic of hopanoid compounds [19]. The regular hopane structure is formed by the cyclization of the branched terpenoid hydrocarbon squalene through a complex biosynthetic pathway [5]. The pentacyclic framework adopts a chair-chair-chair conformation for rings A, B, and C, which contributes to the overall stability of the molecule [5].

The hopane skeleton contains multiple quaternary carbon centers and methyl substituents that define its three-dimensional structure [1]. The basic hopane framework serves as a precursor for numerous derivatives through various functionalization reactions at specific carbon positions [1]. The pentacyclic structure is particularly notable for its resistance to degradation under geological conditions, making hopanes valuable as biomarkers in petroleum exploration [7].

The molecular architecture of hopane includes six methyl groups attached to the pentacyclic framework at specific positions [1]. These methyl groups contribute to the molecular recognition properties and influence the overall conformational stability of the compound [13]. The rigid pentacyclic structure restricts conformational flexibility, resulting in well-defined spatial arrangements of functional groups [6].

Stereochemistry and Conformational Analysis

Hopane exhibits complex stereochemistry with multiple chiral centers throughout its pentacyclic framework [10]. The most significant stereochemical positions are at carbons 17 and 21, which determine the biological and geological significance of different hopane isomers [10]. The stereochemical configuration at these positions provides crucial information about environmental and biological factors during hopane formation [10].

Table 3: Stereochemistry Configurations of Hopane

| Configuration | Description | Stability |

|---|---|---|

| 17α(H),21β(H)-Hopane | Most common configuration in mature sediments | High |

| 17β(H),21α(H)-Hopane (Moretane) | Less stable than 17α(H),21β(H) | Medium |

| 17α(H),21α(H)-Hopane | Unstable configuration, boat conformation in D ring | Low |

| 17β(H),21β(H)-Hopane | Biological configuration in living organisms | Biological precursor |

The conformational analysis of hopane reveals that the preferred conformation involves chair conformations for rings A, B, C, and E [13]. However, ring D can adopt either a chair or boat conformation depending on the stereochemistry at positions 17 and 21 [13]. Nuclear magnetic resonance spectroscopy has provided evidence for an unexpected ring-D boat conformation in the 17α(H),21α(H)-hopane isomer, which explains the steric strain reported for this particular stereoisomer [13].

Table 4: Conformational Analysis of Hopane Ring System

| Ring System | Preferred Conformation | Notes |

|---|---|---|

| Ring A | Chair | Most stable conformation |

| Ring B | Chair | Most stable conformation |

| Ring C | Chair | Most stable conformation |

| Ring D | Chair/Boat* | *Boat conformation in 17α(H),21α(H) isomer |

| Ring E | Chair | Five-membered ring |

The stereochemical centers in hopane influence its biological activity and recognition by enzymes [5]. Each stereoisomer exhibits distinct properties and potential applications based on its three-dimensional structure [10]. The thermodynamically most stable configuration corresponds to that found in bacterial sources, reflecting the evolutionary optimization of hopane biosynthesis [5].

Table 5: Stereochemistry at Key Positions in Hopane

| Position | Configuration in 17α(H),21β(H)-Hopane | Significance |

|---|---|---|

| 3 | R | Hydroxylation site |

| 5 | R | Ring junction |

| 8 | R | Quaternary carbon |

| 9 | R | Ring junction |

| 10 | S | Methyl group attachment |

| 13 | S | Ring junction |

| 14 | R | Quaternary carbon |

| 17 | S (α) | Key diagnostic position |

| 18 | R | Ring junction |

| 19 | R | Ring junction |

| 20 | S | Side chain attachment |

| 21 | R (β) | Key diagnostic position |

Spectroscopic Characteristics

Mass spectrometry represents the most widely used analytical technique for hopane identification and quantification [7]. Hopane compounds exhibit characteristic mass spectral fragmentation patterns with a base peak at mass-to-charge ratio 191 and a molecular ion at mass-to-charge ratio 412 [7] [12]. The base peak at mass-to-charge ratio 191 is diagnostic for hopane identification and results from characteristic fragmentation of the pentacyclic framework [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information about hopane compounds [12] [13]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for each carbon position in the hopane framework [12]. The chemical shift assignments have been thoroughly documented for various hopane derivatives, enabling precise structural identification [13] [15].

Table 6: 13C NMR Spectroscopic Data for Hopane (Selected Positions)

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1 | 40.4 | CH2 |

| 2 | 32.5 | CH2 |

| 3 | 73.1 | CH |

| 4 | 149.1 | C |

| 5 | 50.5 | CH |

| 17 | 53.7 | CH |

| 18 | 44.2 | CH |

| 21 | 48.0 | CH |

| 22 | 148.0 | C |

| 23 | 105.3 | CH2 |

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for identifying the positions of double bonds and functional groups [13]. For hopane derivatives such as hopenol B, olefinic protons appear at chemical shift 4.78 parts per million as broad singlets [5]. The proton nuclear magnetic resonance data support structural assignments and help distinguish between different hopane isomers [13].

Infrared spectroscopy reveals characteristic vibrational frequencies for hopane compounds [18]. The carbon-hydrogen stretching vibrations appear in the range of 2961 to 2818 wavenumber per centimeter, providing information about the aliphatic character of the molecule [18]. Additional infrared bands correspond to specific functional groups when present in hopane derivatives [18].

Table 7: Spectroscopic Characteristics of Hopane

| Technique | Characteristic | Significance |

|---|---|---|

| Mass Spectrometry | Base peak at m/z 191 | Diagnostic fragment for hopane identification |

| Mass Spectrometry | Molecular ion at m/z 412 | Confirms molecular weight |

| ¹H NMR | Olefinic protons at δ 4.78 ppm (for hopenol B) | Indicates position of double bonds |

| ¹³C NMR | Characteristic carbon shifts for pentacyclic framework | Structural confirmation of carbon skeleton |

| IR Spectroscopy | C-H stretching at 2961-2818 cm⁻¹ | Functional group identification |

Chemical Reactivity and Stability Determinants

Hopane demonstrates remarkable chemical stability under various environmental conditions, which contributes to its utility as a biomarker compound [14] [25]. The pentacyclic structure provides inherent stability against degradation processes commonly encountered in geological environments [25]. However, hopane can undergo specific chemical transformations under appropriate reaction conditions [14].

Oxidation reactions of hopane can be achieved using common oxidizing agents such as potassium permanganate or chromium trioxide [1]. These reactions introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the hopane framework [1]. The oxidation products include various hopanoids such as diploptene, diplopterol, and bacteriohopanetetrol [1].

Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride [1]. These reactions can convert carbonyl groups to hydroxyl groups in hopane derivatives [1]. The reduction processes are generally selective and can be controlled to achieve specific structural modifications [1].

Substitution reactions, particularly halogenation, can introduce halogen atoms into the hopane structure [1]. Reagents such as bromine or chlorine can be used under appropriate conditions to achieve selective substitution [1]. These reactions provide pathways for further chemical modifications of the hopane framework [1].

Table 8: Chemical Reactivity and Stability of Hopane

| Reaction Type | Conditions | Products | Stability Notes |

|---|---|---|---|

| Oxidation | Oxidizing agents (KMnO4, CrO3) | Hydroxylated or carbonylated hopanes | Moderate resistance to oxidation |

| Reduction | Reducing agents (NaBH4, LiAlH4) | Reduced hopane derivatives | Stable under mild reducing conditions |

| Substitution | Halogenation (Br2, Cl2) | Halogenated hopanes | Selective substitution possible |

| Thermal Degradation | Temperatures above 160°C | Degraded hopane fragments | Begins degradation at ~160°C |

| Biodegradation | Microbial action in sediments | Demethylated hopanes | Relatively resistant to biodegradation |

Thermal stability studies have revealed that hopane begins to degrade at temperatures above 160 degrees Celsius [14]. The thermal degradation follows first-order kinetics and results in the formation of various degradation products [14]. The thermal stability varies among different hopane isomers, with some configurations being more resistant to thermal breakdown than others [25].

Biodegradation of hopane occurs under specific microbial conditions in sedimentary environments [1]. Certain microbial cultures can enhance the degradation of hopane, leading to the production of saturated hydrocarbons as intermediate products [1]. However, hopane generally exhibits considerable resistance to biodegradation compared to other hydrocarbon compounds [1]. The biodegradation process can result in the formation of demethylated hopanes and other transformation products [1].

XLogP3

Wikipedia

Dates

Bacterial Analogs to Cholesterol Affect Dimerization of Proteorhodopsin and Modulates Preferred Dimer Interface

Eric Sefah, Blake MertzPMID: 33788568 DOI: 10.1021/acs.jctc.0c01174

Abstract

Hopanoids, the bacterial analogues of sterols, are ubiquitous in bacteria and play a significant role in organismal survival under stressful environments. Unlike sterols, hopanoids have a high degree of variation in the size and chemical nature of the substituent attached to the ring moiety, leading to different effects on the structure and dynamics of biological membranes. While it is understood that hopanoids can indirectly tune membrane physical properties, little is known on the role that hopanoids may play in affecting the organization and behavior of bacterial membrane proteins. In this work we used coarse-grained molecular dynamics simulations to characterize the effects of two hopanoids, diploptene (DPT) and bacteriohopanetetrol (BHT), on the oligomerization of proteorhodopsin (PR) in a model membrane composed of 1-palmitoyl-2-oleoyl--glycero-3-phophoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-

-3-phosphoglycerol (POPG). PR is a bacterial membrane protein that functions as a light-activated proton pump. We chose PR based on its ability to adopt a distribution of oligomeric states in different membrane environments. Furthermore, the efficiency of proton pumping in PR is intimately linked to its organization into oligomers. Our results reveal that both BHT and DPT indirectly affect dimerization by tuning membrane properties in a fashion that is concentration-dependent. Variation in their interaction with PR in the membrane-embedded and the cytoplasmic regions leads to distinctly different effects on the plasticity of the dimer interface. BHT has the ability to intercalate between monomers in the dimeric interface, whereas DPT shifts dimerization interactions via packing of the interleaflet region of the membrane. Our results show a direct relationship between hopanoid structure and lateral organization of PR, providing a first glimpse at how these bacterial analogues to eukaryotic sterols produce very similar biophysical effects within the cell membrane.

Oil pollution in the Eastern Arabian Sea from invisible sources: A multi-technique approach

V Suneel, V Trinadha Rao, Gopika Suresh, Aditya Chaudhary, P Vethamony, R RatheeshPMID: 31426210 DOI: 10.1016/j.marpolbul.2019.07.015

Abstract

The Eastern Arabian Sea (EAS) is affected by oil pollution, as often evidenced by the presence of tarballs along the West Coast of India (WCI). Tarball samples collected during May 2017 along the Goa coast were subject to biomarker fingerprints, and the results matched with Bombay High (BH) oil fingerprints. The present study primarily aims at identifying the potential minor spill areas using Sentinel-imagery. Interestingly, repeated occurrence of oil spills detected at two locations, perfectly matched with BH platforms. The simulated Lagrangian trajectories also depict that tarball particles have originated from those detected locations. In 2017 alone, the quantity of spilled oil was estimated to be 129,392 l. However, spills detected offshore regions of Kachchh and Mangalore were found to be caused by ships. This is the first comprehensive study, tracking the oil pollution sources in the EAS through multi-technique approach - chemical, remote sensing and numerical modeling.Hopane-type triterpenes from Cnidoscolus spinosus and their bioactivities

Fabiola A López-Huerta, Antonio Nieto-Camacho, Félix Morales-Flores, Simón Hernández-Ortega, María Isabel Chávez, Carlos A Méndez Cuesta, Ignacio Martínez, Bertha Espinoza, Francisco J Espinosa-García, Guillermo DelgadoPMID: 32417524 DOI: 10.1016/j.bioorg.2020.103919

Abstract

Chemical investigation of the aerial parts of Cnidoscolus spinosus resulted in the isolation of relatively infrequent hopane-type triterpenes, 3β-acetoxy-hop-22(29)-ene (1), first reported here as natural product, together with 3-oxo-hop-22(29)-ene (2), and 3β-hydroxy-hop-22(29)-ene (3). β-Amyrin palmitate and three phytosterols were also characterized. The structures of the compounds were established using spectroscopic methods, and those of 1 and 2 were confirmed by crystallographic analysis. Selected biological activities for the isolated hopane-type triterpenes were tested through a series of assays for determining the cytotoxic, anti-inflammatory, α-glucosidase inhibition and antiparasitic activities. Compounds 1-3 did not show cytotoxic activity, compound 1 displayed an important inhibitory effect in the mouse ear induced inflammation assay, and significantly inhibited the yeast α-glucosidase activity in vitro and in silico. Additionally, compounds 2 and 3 showed marginal activities against Trypanosoma cruzi and Leishmania mexicana. Therefore, the bioactivities of hopane-type triterpenes deserve further investigation, particularly their anti-inflammatory properties.A new hopane derivative from the lichen

Trong Tuan Nguyen, Thanh Nguyen Quoc Chau, Hieu Mai Van, Toan Phan Quoc, Qui Do Phuoc, The Duy Nguyen, Phuc Dam Nguyen, Tram Nguyen Thi Thu, Tien Dung Le, Trang Dai Thi Xuan, Kamei Kaeko, Kanaori KenjiPMID: 31339381 DOI: 10.1080/14786419.2019.1644511

Abstract

Chemical investigation of the lichenled to isolate nine compounds including a new hopane derivative, 1

-acetoxy-21

-hopane-3

,22-diol (

) together with six phenolic compounds naming divaricatinic acid (

), methyl divaricatinate (

), methyl-

-orcinolcarboxylate (

), methyl haematommate (

), divarinol (

), ramalinic acid A (

), and two xanthones namely lichenxanthone (

), 4,5-dichlorolichenxanthone (

). Their structures were elucidated by spectroscopic data in combination with published literature. Except compound

, all compounds were isolated from this species for the first time.

Geochemical imprints of occurrence, vertical distribution and sources of aliphatic hydrocarbons, aliphatic ketones, hopanes and steranes in sediment cores from ten Iranian Coral Islands, Persian Gulf

Ali Ranjbar Jafarabadi, Mehdi Dashtbozorg, Alireza Riyahi Bakhtiari, Maria Maisano, Tiziana CappelloPMID: 31179999 DOI: 10.1016/j.marpolbul.2019.05.014

Abstract

The levels, vertical distribution and sources of hydrocarbons and petroleum biomarkers were estimated for the first time in sediment cores (0-40 cm) from ten coral Islands of the Persian Gulf, Iran. Discrepant hydrocarbons, including linear n-alkanes (n-Cto n-C

) and isoprenoids (AHs), aliphatic ketones (AKs), hopanes and steranes were measured in all core samples, showing mean concentrations ranging from 209 to 5388 μg g

dw (∑

AH), 2-244 μg g

-dw (∑

AK), 189-3713 ng g

dw (∑

hopane) and 42-3864 ng g

dw (∑

sterane), respectively. All sediment cores were found to be petroleum polluted, with ∑

AH > ∑

hopane > ∑

sterane > ∑

AK, with higher levels recorded at 10-20 cm, mainly at industrial sites. Various diagnostic indices revealed that hydrocarbons derived mainly from anthropogenic inputs, with significant contribution of biogenic origin at sites less polluted. Moreover, total organic carbon (0.24-23.45 mg g

-dw), terrestrial and marine organic matter had an overwhelming effect on hydrocarbons deposition in sediment cores. Overall, findings provide relevant information for monitoring and preventing petroleum pollution in the sensitive ecosystems of the Persian Gulf.

Characterization and Biosynthesis of a Rare Fungal Hopane-Type Triterpenoid Glycoside Involved in the Antistress Property of Aspergillus fumigatus

Ke Ma, Peng Zhang, Qiaoqiao Tao, Nancy P Keller, Yanlong Yang, Wen-Bing Yin, Hongwei LiuPMID: 30977375 DOI: 10.1021/acs.orglett.9b00984

Abstract

A rare fungal hopane-type triterpenoid glycoside fumihopaside A was identified by genome mining in combination with HPLC-MS/MS in Aspergillus fumigatus. Combining genetic deletions in A. fumigatus with heterologous reconstitutions in Aspergillus nidulans of the afum gene cluster, we identified one fungal squalene hopane cyclase AfumA charging the cyclization of the hopene skeleton, one cytochrome P450, and one UDP-glycosyltransferase. Bioassays indicated that fumihopaside A plays important roles in protecting A. fumigatus against heat or ultraviolet stress.Understanding the thermal degradation patterns of hopane biomarker compounds present in crude oil

Yuling Han, Gerald F John, T Prabhakar ClementPMID: 30851612 DOI: 10.1016/j.scitotenv.2019.02.445

Abstract

In-situ burning (ISB) is a common oil spill response technique used for managing marine oil spills. The burnt residues generated from ISB can have several toxic compounds and therefore their impacts on aquatic ecosystem are of major environmental concern. When quantifying the fate of the toxic compounds in ISB residues, C-αβ hopane is routinely used as a conservative biomarker since it has shown to be resistant to most natural weathering processes. However, a recent laboratory study has shown that C

-αβ and other hopane compounds have the potential to degrade when crude oil was physically burnt under controlled conditions. When crude oil is burnt, the temperature of the oil can raise up to 350-500 °C; however, so far, no one has studied the fate of hopanes when crude oil is simply heated to very high temperatures. In this study, we hypothesize that heating crude oil to very high temperatures would result in the degradation of hopane compounds. Results of our study show that C

-αβ hopane in crude oil will start to degrade at around 160 °C and the degradation pattern follows first order kinetics. Other types of hopanes and their diagnostic ratios can also change when the oil is exposed to severe heating conditions. We conclude that removal of hopane biomarkers via thermal degradation is a possible depletion pathway during ISB. Therefore, caution should be exercised when using hopanes as conservative biomarker compounds for characterizing ISB residues.

Three new hopane-type triterpenoids from the aerial part of Adiantum capillus-veneris and their antimicrobial activities

Xia Zhang, Hai-Li Chen, Liu Hong, Lu-Lin Xu, Xiao-Wei Gong, Dong-Lai Zhu, Xiao-Hua Xu, Wei Zhao, Fei Wang, Xiao-Long YangPMID: 30654129 DOI: 10.1016/j.fitote.2019.01.006

Abstract

Three new hopane-type triterpenoids (1-3), fern-7(8)-en-19α, 28-diol (1), pteron-14-ene-7α,19α,28-triol (2) and 3β,4α,25-trihydroxyfilican (3), were isolated from the aerial parts of Adiantum capillus-veneris. Their structures were determined by NMR spectroscopic and mass spectrometric data. Compounds 2 and 3 exhibited remarkable antifungal activity against Helminthosporium maydis and Alternaria alternata with MIC values of 12.5-3.125 μg/mL, and compound 3 also against Verticillium dahliae Kleb with an MIC value of 3.125 μg/mL. In addition, compounds 1-3 also displayed weak antibacterial activity against Micrococcus lysodeikticus, Bacterium paratyphosum B and Pseudomonas aeruginosa with an MIC value of 100 μg/mL.Chemometrics analysis of petroleum hydrocarbons sources in the street dust, runoff and sediment of urban rivers in Anzali port - South of Caspian Sea

Ali Azimi, Alireza Riahi Bakhtiari, Roma TaulerPMID: 30199812 DOI: 10.1016/j.envpol.2018.08.073

Abstract

Major sources of petroleum hydrocarbons in the south of Caspian Sea (Anzali city) have been investigated through an approach which combines Gas Chromatography-Mass Spectrometry with Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares chemometric methods. Terpane, catagenetic hopane and sterane hydrocarbons were analyzed in the street dust, filtered sediments of runoff, soluble runoff water and river sediment samples as well as in automobiles exhaust, tires, asphalt, engine oil, gasoline and diesel samples, as possible sources of these hydrocarbons. PCA and MCR-ALS results showed that a large part of the analyzed hydrocarbons in street dust, runoffs and in some of the river sediment samples can be explained by the proposed known sources, while the observed variation of hydrocarbon concentrations in many of the river sediment samples was not much affected by the proposed known sources, and they were most probably receiving other pollution sources not included in our study. This study also has shown that results obtained from hydrocarbon marker molecular ratios, to identify petroleum pollution sources in the environments, are in agreement with those obtained from pollution sources resolved by MCR-ALS simultaneous analysis of all samples and variables.A comparative transcriptome analysis of the novel obligate methanotroph Methylomonas sp. DH-1 reveals key differences in transcriptional responses in C1 and secondary metabolite pathways during growth on methane and methanol

Anh Duc Nguyen, Donghyuk Kim, Eun Yeol LeePMID: 30755173 DOI: 10.1186/s12864-019-5487-6

Abstract

Methanotrophs play an important role in biotechnological applications, with their ability to utilize single carbon (C1) feedstock such as methane and methanol to produce a range of high-value compounds. A newly isolated obligate methanotroph strain, Methylomonas sp. DH-1, became a platform strain for biotechnological applications because it has proven capable of producing chemicals, fuels, and secondary metabolites from methane and methanol. In this study, transcriptome analysis with RNA-seq was used to investigate the transcriptional change of Methylomonas sp. DH-1 on methane and methanol. This was done to improve knowledge about C1 assimilation and secondary metabolite pathways in this promising, but under-characterized, methane-bioconversion strain.We integrated genomic and transcriptomic analysis of the newly isolated Methylomonas sp. DH-1 grown on methane and methanol. Detailed transcriptomic analysis indicated that (i) Methylomonas sp. DH-1 possesses the ribulose monophosphate (RuMP) cycle and the Embden-Meyerhof-Parnas (EMP) pathway, which can serve as main pathways for C1 assimilation, (ii) the existence and the expression of a complete serine cycle and a complete tricarboxylic acid (TCA) cycle might contribute to methane conversion and energy production, and (iii) the highly active endogenous plasmid pDH1 may code for essential metabolic processes. Comparative transcriptomic analysis on methane and methanol as a sole carbon source revealed different transcriptional responses of Methylomonas sp. DH-1, especially in C1 assimilation, secondary metabolite pathways, and oxidative stress. Especially, these results suggest a shift of central metabolism when substrate changed from methane to methanol in which formaldehyde oxidation pathway and serine cycle carried more flux to produce acetyl-coA and NADH. Meanwhile, downregulation of TCA cycle when grown on methanol may suggest a shift of its main function is to provide de novo biosynthesis, but not produce NADH.

This study provides insights into the transcriptomic profile of Methylomonas sp. DH-1 grown on major carbon sources for C1 assimilation, providing in-depth knowledge on the metabolic pathways of this strain. These observations and analyses can contribute to future metabolic engineering with the newly isolated, yet under-characterized, Methylomonas sp. DH-1 to enhance its biochemical application in relevant industries.